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molecular formula C9H8N2O3 B1358676 6-Methoxy-1H-indazole-3-carboxylic acid CAS No. 518990-36-8

6-Methoxy-1H-indazole-3-carboxylic acid

Cat. No. B1358676
M. Wt: 192.17 g/mol
InChI Key: NRJPGEXONZLCQP-UHFFFAOYSA-N
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Patent
US08658794B2

Procedure details

To ethyl 6-methoxy-1H-indazole-3-carboxylate (0.415 mmol) in methanol (5 ml) was added 4N sodium hydroxide (aq) (8 mL, 32.0 mmol). After two hours stirring, reaction was still not finished and 6 ml of 4N NaOH was added. Upon completion of the reaction, the methanol was removed by evaporation and the water layer was washed with ethyl acetate. Subsequently the water layer was acidified and extracted with ethyl acetate twice. The latter organic layers were combined, dried (Na2SO4) and concentrated in vacuo to give 6-methoxy-1H-indazole-3-carboxylic acid (64 mg) as a brown solid.
Quantity
0.415 mmol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]([O:14]CC)=[O:13])=[N:8][NH:9]2)=[CH:5][CH:4]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:12]([OH:14])=[O:13])=[N:8][NH:9]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.415 mmol
Type
reactant
Smiles
COC1=CC=C2C(=NNC2=C1)C(=O)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After two hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
the methanol was removed by evaporation
WASH
Type
WASH
Details
the water layer was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C2C(=NNC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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